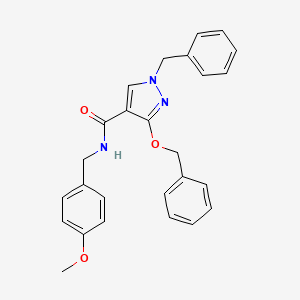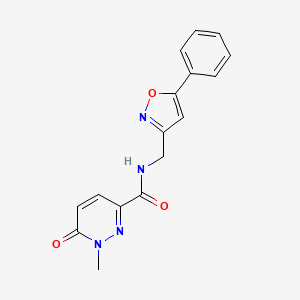![molecular formula C14H13NO3S B2630805 (2E)-3-{3-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid CAS No. 929974-11-8](/img/structure/B2630805.png)
(2E)-3-{3-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2E)-3-{3-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid” is a chemical compound that contains a thiazole ring. Thiazoles are a type of heterocyclic compound that includes a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular formula of this compound is C14H13NO3S, and it has a molecular weight of 275.32 .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación
Polymer Modification and Properties Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with various amine compounds, including 2-aminothiazole, enhancing their swelling properties and thermal stability. These amine-modified polymers exhibit promising antibacterial and antifungal activities, suggesting potential applications in medical fields (Aly & El-Mohdy, 2015).
Chemical Synthesis and Cyclization The interaction of acrylic acid with compounds like methyl- and methoxyaminobenzenethiols leads to the formation of various complex structures. These synthesis pathways offer insights into the versatility of acrylic acid derivatives in creating intricate molecular structures (Rutkauskas, Kantminienė & Beresnevieius, 2008).
Photopolymerization and Material Applications The preparation of azo polymers with electronic push and pull structures, such as MACP and MAMP, via RAFT polymerization, showcases the utility of acrylic acid derivatives in creating materials with photo-induced birefringence and surface relief grating. This indicates potential applications in optical data storage and photonic devices (Cao et al., 2008).
Corrosion Inhibition (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid has been used to form self-assembled films on iron surfaces, offering protection against corrosion. The electrochemical properties suggest potential applications in improving the durability and lifespan of metallic structures (Zhang, Chen, Li & Le, 2009).
Solar Cell Applications In the field of solar energy, organic sensitizers based on acrylic acid derivatives have been engineered for dye-sensitized solar cells, achieving high incident photon to current conversion efficiency. This highlights the role of acrylic acid derivatives in advancing renewable energy technologies (Kim et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-[3-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-10-15-12(9-19-10)8-18-13-4-2-3-11(7-13)5-6-14(16)17/h2-7,9H,8H2,1H3,(H,16,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCCAEUQQGNSKX-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=CC(=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)COC2=CC=CC(=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Ethoxyphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2630722.png)
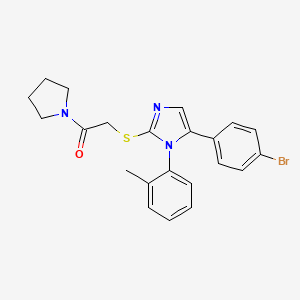
![1-[5-acetyl-3-(4-chlorophenyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2630726.png)
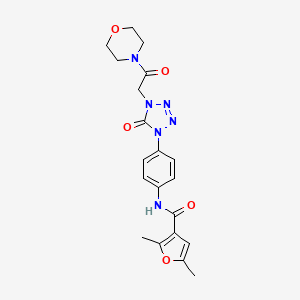
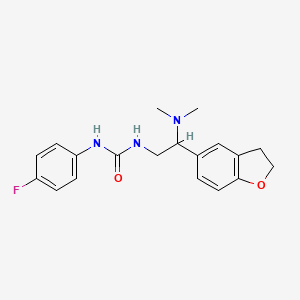
![ethyl 2-amino-6,7,11-trimethyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridin e-4,3'-indoline]-3-carboxylate](/img/structure/B2630732.png)
![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-fluorobenzohydrazide](/img/structure/B2630733.png)
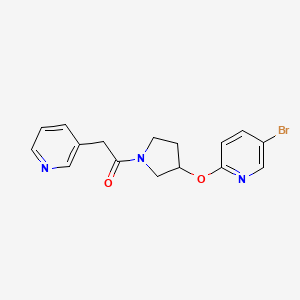

![1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2630739.png)

